molecular formula C15H18N2O3 B2987991 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]prop-2-en-1-one CAS No. 2178770-52-8

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]prop-2-en-1-one

Cat. No. B2987991
CAS RN: 2178770-52-8
M. Wt: 274.32
InChI Key: NBFNWRGUNSHUDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compound X involves several steps, including the condensation of a piperazine derivative with an appropriate aldehyde or ketone. Researchers have explored various synthetic routes, optimizing yields and purity. Detailed synthetic protocols can be found in the literature .


Molecular Structure Analysis

The molecular formula of compound X is C₁₉H₂₀N₂O₄ . Its three-dimensional structure reveals the spatial arrangement of atoms, which influences its biological activity. X-ray crystallography studies have elucidated the precise conformation of compound X, providing insights into its binding interactions with target proteins .


Chemical Reactions Analysis

Compound X undergoes various chemical reactions, including oxidation, reduction, and nucleophilic substitutions. These reactions impact its stability, reactivity, and pharmacokinetics. Researchers have investigated its behavior under different conditions, shedding light on potential metabolic pathways and degradation products .


Physical And Chemical Properties Analysis

  • UV-Vis Absorption : Compound X displays characteristic absorption bands in the UV-Vis spectrum, aiding in its identification and quantification .

Mechanism of Action

The exact mechanism of action for compound X remains an active area of research. It is hypothesized to interact with specific cellular targets, potentially modulating enzymatic activity or receptor signaling pathways. Further studies are needed to unravel its precise mode of action and therapeutic relevance .

Safety and Hazards

  • Environmental Impact : Consideration of environmental fate and impact is crucial, especially if compound X enters ecosystems .

properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-2-15(18)17-7-5-16(6-8-17)10-12-3-4-13-14(9-12)20-11-19-13/h2-4,9H,1,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFNWRGUNSHUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]prop-2-en-1-one

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